3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Overview
Description
3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzamide and is widely used in bioconjugation reactions due to its ability to react with primary amines of biomolecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester involves the reaction of the NHS ester group with primary amines of biomolecules, forming a stable amide bond. This allows for the covalent attachment of biomolecules to surfaces or other biomolecules.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester does not have any known biochemical or physiological effects on its own. Its effects are dependent on the biomolecules it is conjugated with and their intended use.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester in lab experiments include its high reactivity, stability, and specificity for primary amines. Its limitations include the potential for non-specific conjugation and the need for excess reagents to ensure complete conjugation.
Future Directions
For the use of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester include the development of new bioconjugation strategies and the creation of more efficient targeted drug delivery systems and imaging agents. Additionally, further research is needed to fully understand the potential applications of 3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester in various fields of scientific research.
Scientific Research Applications
3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamideS ester has a wide range of applications in scientific research. It is commonly used in bioconjugation reactions to attach biomolecules such as proteins, antibodies, and nucleic acids to surfaces or other biomolecules. This allows for the creation of targeted drug delivery systems and imaging agents.
properties
IUPAC Name |
3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O6/c1-32-15-6-7-18(19(11-15)33-2)25-22(29)16-9-13(23)10-17(24)20(16)26-21(28)12-4-3-5-14(8-12)27(30)31/h3-11H,1-2H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFDLXITGRVDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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